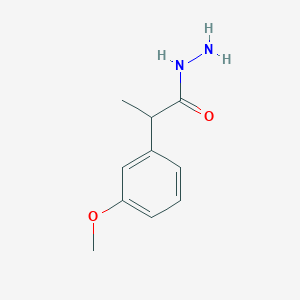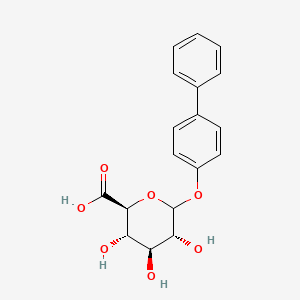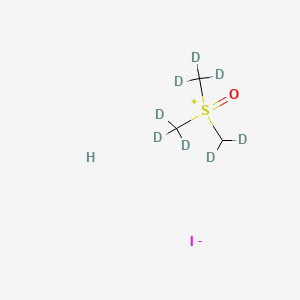
Tri(methyl-d3)-sulfoxonium Iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(methyl-d3)-sulfoxonium iodide is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms allows for more precise measurements and analyses in various chemical and biological experiments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri(methyl-d3)-sulfoxonium iodide typically involves the reaction of deuterated methyl iodide (CD3I) with dimethyl sulfoxide (DMSO). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction can be represented as follows:
[ \text{CD}_3\text{I} + \text{DMSO} \rightarrow \text{(CD}_3\text{)}_3\text{S}+\text{I}- ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Tri(methyl-d3)-sulfoxonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form sulfides.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfoxonium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tri(methyl-d3)-sulfoxonium iodide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.
Biology: Employed in studies involving enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Tri(methyl-d3)-sulfoxonium iodide exerts its effects is primarily through its interactions with other molecules in chemical reactions. The deuterium atoms in the compound provide a unique isotopic signature that can be detected using NMR spectroscopy. This allows researchers to track the compound’s behavior and interactions in various environments. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl-d3 iodide (CD3I)
- Deuterated dimethyl sulfoxide (DMSO-d6)
- Tri(methyl-d9)-sulfonium iodide
Uniqueness
Tri(methyl-d3)-sulfoxonium iodide is unique due to its specific isotopic composition and its ability to act as a versatile reagent in various chemical reactions. Its deuterium atoms provide distinct advantages in NMR spectroscopy, making it a valuable tool in scientific research. Compared to other similar compounds, it offers a balance of stability and reactivity, which is essential for many experimental applications.
Eigenschaften
Molekularformel |
C3H11IOS |
|---|---|
Molekulargewicht |
231.15 g/mol |
InChI |
InChI=1S/C3H9OS.HI.H2/c1-5(2,3)4;;/h1-3H3;2*1H/q+1;;/p-1/i1D2,2D3,3D3;;1+1 |
InChI-Schlüssel |
ZTOJWJQQBYDXBP-PSSUZPBCSA-M |
Isomerische SMILES |
[2HH].[2H]C([2H])[S+](=O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |
Kanonische SMILES |
[HH].C[S+](=O)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


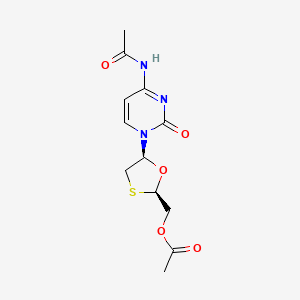
![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
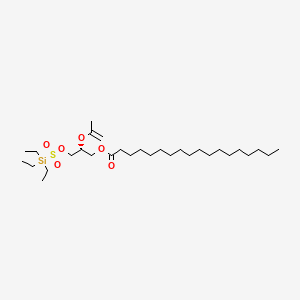
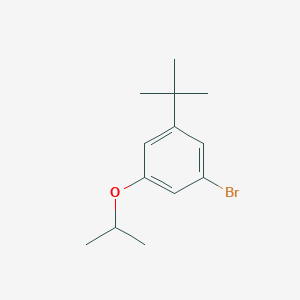
![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
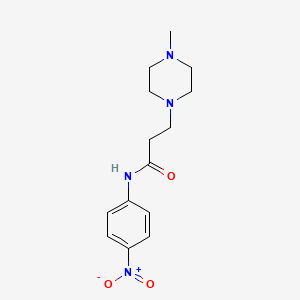
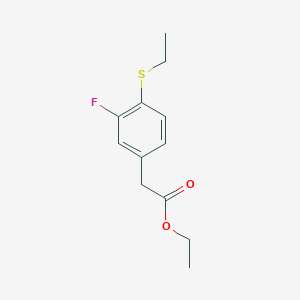
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
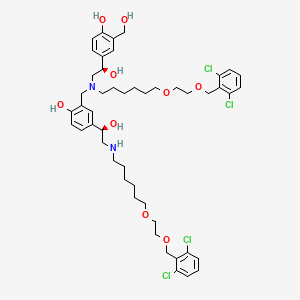

![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)

